molecular formula C11H24O3Si B6249981 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid CAS No. 145675-40-7

4-[(tert-butyldimethylsilyl)oxy]pentanoic acid

Cat. No. B6249981
CAS RN: 145675-40-7
M. Wt: 232.4
InChI Key:
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Description

The compound “4-[(tert-butyldimethylsilyl)oxy]benzaldehyde” is an organic building block . It has a linear formula of (CH3)3CSi(CH3)2OC6H4CHO . Another similar compound, “(tert-Butyldimethylsilyloxy)acetaldehyde”, is a versatile reagent commonly used in synthetic glycobiology .


Synthesis Analysis

While specific synthesis methods for “4-[(tert-butyldimethylsilyl)oxy]pentanoic acid” are not available, similar compounds like “(tert-Butyldimethylsilyloxy)acetaldehyde” can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Molecular Structure Analysis

The molecular structure of “4-[(tert-butyldimethylsilyl)oxy]benzaldehyde” includes a benzaldehyde group attached to a tert-butyldimethylsilyl group via an oxygen atom . The SMILES string for this compound is [H]C(=O)c1ccc(OSi©C©©C)cc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(tert-butyldimethylsilyl)oxy]benzaldehyde” include a refractive index of n20/D 1.5110 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.957 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound “4-[(tert-butyldimethylsilyl)oxy]benzaldehyde” is considered hazardous. It causes serious eye damage. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician .

Future Directions

While specific future directions for “4-[(tert-butyldimethylsilyl)oxy]pentanoic acid” are not available, compounds like “(tert-Butyldimethylsilyloxy)acetaldehyde” are commonly used in synthetic glycobiology, indicating potential applications in the synthesis of complex carbohydrates .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by the introduction of a silyl ether group and subsequent deprotection to yield the desired product.", "Starting Materials": [ "Pentanoic acid", "tert-Butyldimethylsilyl chloride", "Triethylamine", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate", "Methanol" ], "Reaction": [ "Step 1: Protection of Pentanoic Acid", "Pentanoic acid is reacted with tert-butyldimethylsilyl chloride and triethylamine in dichloromethane to form the tert-butyldimethylsilyl ester of pentanoic acid.", "Step 2: Introduction of Silyl Ether Group", "The tert-butyldimethylsilyl ester of pentanoic acid is then reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "This is followed by reaction with tert-butyldimethylsilyl chloride in dichloromethane to introduce the silyl ether group.", "Step 3: Deprotection of Silyl Ether Group", "The silyl ether group is removed by treatment with hydrochloric acid in ethyl acetate to yield 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid." ] }

CAS RN

145675-40-7

Product Name

4-[(tert-butyldimethylsilyl)oxy]pentanoic acid

Molecular Formula

C11H24O3Si

Molecular Weight

232.4

Purity

95

Origin of Product

United States

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